Methyl 1-(3-aminopropyl)piperidine-4-carboxylate dihydrochloride

CAS No.: 1311318-00-9

Cat. No.: VC3052385

Molecular Formula: C10H22Cl2N2O2

Molecular Weight: 273.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1311318-00-9 |

|---|---|

| Molecular Formula | C10H22Cl2N2O2 |

| Molecular Weight | 273.2 g/mol |

| IUPAC Name | methyl 1-(3-aminopropyl)piperidine-4-carboxylate;dihydrochloride |

| Standard InChI | InChI=1S/C10H20N2O2.2ClH/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11;;/h9H,2-8,11H2,1H3;2*1H |

| Standard InChI Key | IZOBOWZVXWXLCD-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CCN(CC1)CCCN.Cl.Cl |

| Canonical SMILES | COC(=O)C1CCN(CC1)CCCN.Cl.Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

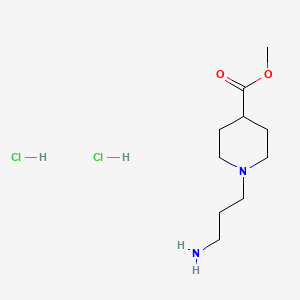

Methyl 1-(3-aminopropyl)piperidine-4-carboxylate dihydrochloride is derived from the free base Methyl 1-(3-aminopropyl)piperidine-4-carboxylate. The parent compound consists of a piperidine ring with a methyl carboxylate group at the 4-position and an aminopropyl chain attached to the nitrogen atom at position 1 . The dihydrochloride salt form contains two hydrochloride moieties that form ionic bonds with the two nitrogen atoms present in the molecule, resulting in a more stable and water-soluble compound.

Physical and Chemical Properties

The free base form of this compound (without the dihydrochloride) has a molecular weight of 200.28 g/mol and a molecular formula of C₁₀H₂₀N₂O₂ . The dihydrochloride salt would have an additional 2HCl component, increasing its molecular weight. The compound contains two nitrogen atoms - one in the piperidine ring and another at the terminus of the propyl chain - both of which can accept protons to form the dihydrochloride salt.

The physical appearance of the dihydrochloride salt typically manifests as a white to off-white crystalline solid with high water solubility, which is significantly greater than that of the free base form. This enhanced solubility makes it more suitable for pharmaceutical formulations and biological studies.

Chemical Identifiers and Structural Information

The parent compound can be represented through several chemical identifiers:

| Identifier Type | Value |

|---|---|

| IUPAC Name | methyl 1-(3-aminopropyl)piperidine-4-carboxylate |

| SMILES | COC(=O)C1CCN(CC1)CCCN |

| InChI | InChI=1S/C10H20N2O2/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11/h9H,2-8,11H2,1H3 |

| InChIKey | ZEDHCRXBAWUUMZ-UHFFFAOYSA-N |

These identifiers relate to the free base form as found in the PubChem database . The dihydrochloride salt would maintain the same carbon skeleton but with protonated nitrogen atoms.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of Methyl 1-(3-aminopropyl)piperidine-4-carboxylate dihydrochloride typically involves a multi-step process beginning with appropriate piperidine precursors. While the search results don't provide specific synthesis methods for this exact compound, related compounds offer insights into potential synthetic routes.

Related Synthetic Methods

Synthesis of related piperidine derivatives often involves reductive amination, nucleophilic substitution, or amide coupling reactions. For instance, the synthesis of (R)-3-aminopiperidine dihydrochloride, a related compound, involves reduction reactions with lithium aluminum hydride followed by treatment with concentrated hydrochloric acid to form the dihydrochloride salt .

The general approach might involve:

-

Starting with a suitably substituted piperidine-4-carboxylate

-

Performing N-alkylation with a protected aminopropyl chain

-

Deprotection of the amine group

-

Formation of the dihydrochloride salt using concentrated HCl

Salt Formation

The conversion of the free base to the dihydrochloride salt typically involves treating the free base with a solution of hydrogen chloride (often in diethyl ether, methanol, or other appropriate solvents). The dihydrochloride salt precipitates and can be collected by filtration. This process may be similar to methods described for (R)-3-aminopiperidine dihydrochloride, where the free base is treated with concentrated hydrochloric acid followed by filtration to obtain the salt .

Pharmacological Relevance

Structural Significance

Piperidine derivatives have significant pharmacological importance across various therapeutic areas. The specific structure of Methyl 1-(3-aminopropyl)piperidine-4-carboxylate dihydrochloride, with its piperidine ring, carboxylate functionality, and primary amine group, presents multiple sites for potential biological interactions.

Related Compounds and Their Applications

Related piperidine compounds have found applications in various therapeutic areas. For example, certain 3-aminopiperidine derivatives are used to produce inhibitors of Dipeptidyl Peptidase IV (DPP-IV), which are important in the treatment of type 2 diabetes . The structural similarity suggests that Methyl 1-(3-aminopropyl)piperidine-4-carboxylate dihydrochloride may have related biochemical activities or serve as an important intermediate in the synthesis of bioactive compounds.

Analytical Characterization

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary method for structural confirmation of this compound. The ¹H-NMR spectrum would show characteristic signals for:

-

The methyl ester group (singlet at approximately 3.7 ppm)

-

The piperidine ring protons (multiple signals between 1.5-3.5 ppm)

-

The aminopropyl chain protons (complex multiplets)

-

The NH₂ protons (broad signal, often exchangeable)

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be effective methods for purity determination and identification. The dihydrochloride salt would typically show good retention on reverse-phase columns due to its polar nature.

Physical Characterization

Standard physical characterization would include:

-

Melting point determination

-

X-ray crystallography for solid-state structure confirmation

-

Elemental analysis for C, H, N, Cl content

-

Infrared spectroscopy for functional group identification

Structure-Activity Relationships

Key Structural Features

The compound contains several important structural features that could contribute to potential biological activity:

-

The piperidine ring: A common scaffold in many bioactive molecules that can interact with various enzyme active sites and receptors

-

The methyl ester group: A potential site for hydrogen bonding, hydrolysis to the carboxylic acid, or further derivatization

-

The aminopropyl chain: Provides flexibility and an additional basic center that can participate in ionic interactions with biological targets

-

The dihydrochloride salt form: Enhances water solubility and potentially improves bioavailability

Chemical Reactivity

Functional Group Reactivity

The compound contains several reactive functional groups that provide opportunities for chemical modifications:

-

The methyl ester group can undergo:

-

Hydrolysis to form the corresponding carboxylic acid

-

Transesterification to form different esters

-

Reduction to form the alcohol

-

Amidation to form amides

-

-

The primary amine group can undergo:

-

Acylation to form amides

-

Reductive amination with aldehydes or ketones

-

Sulfonylation to form sulfonamides

-

Carbamate formation

-

-

The tertiary amine of the piperidine can potentially undergo:

-

Quaternization with alkylating agents

-

Oxidation to N-oxide

-

Coordination with metals

-

Stability Considerations

As a dihydrochloride salt, the compound would generally exhibit:

-

Enhanced stability compared to the free base

-

Good solubility in polar solvents, especially water

-

Reduced tendency for oxidation of the amine groups

-

Possible hygroscopicity requiring careful storage conditions

Research Applications and Future Directions

Current Research Applications

Based on the structural features and the applications of related compounds, Methyl 1-(3-aminopropyl)piperidine-4-carboxylate dihydrochloride may find applications in:

-

Medicinal chemistry as a building block for more complex bioactive molecules

-

Development of enzyme inhibitors, particularly for enzymes that recognize piperidine-based substrates

-

Structure-activity relationship studies for drug discovery programs

-

As a pharmacophore in the design of receptor ligands

Future Research Directions

Future research involving this compound might explore:

-

Its potential as a scaffold for developing DPP-IV inhibitors

-

Modifications of the aminopropyl chain to tune receptor binding properties

-

Exploration of the ester group's potential for prodrug development

-

Investigation of potential anticancer, antimicrobial, or central nervous system activities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume